molecular formula C11H16N2O2 B13255987 N-(Butan-2-yl)-3-methyl-4-nitroaniline

N-(Butan-2-yl)-3-methyl-4-nitroaniline

Cat. No.: B13255987
M. Wt: 208.26 g/mol
InChI Key: ZTFGXNHIILAXPN-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-3-methyl-4-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a benzene ring, along with a butan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butan-2-yl)-3-methyl-4-nitroaniline typically involves the nitration of 3-methyl-4-nitroaniline followed by alkylation with butan-2-yl halide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring. The subsequent alkylation step involves the reaction of the nitrated compound with butan-2-yl halide in the presence of a base such as potassium carbonate or sodium hydroxide to form the final product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Butan-2-yl)-3-methyl-4-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.

    Substitution: The aniline group can undergo electrophilic substitution reactions, such as acylation and sulfonation, to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic medium.

    Substitution: Acyl chlorides, sulfonyl chlorides, Lewis acids as catalysts.

Major Products Formed

    Reduction: 3-methyl-4-aminoaniline.

    Oxidation: 3-methyl-4-nitrosoaniline.

    Substitution: Acylated or sulfonated derivatives of this compound.

Scientific Research Applications

N-(Butan-2-yl)-3-methyl-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-3-methyl-4-nitroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution reactions also allows it to modify proteins and nucleic acids, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(Butan-2-yl)-4-nitroaniline: Similar structure but lacks the methyl group on the benzene ring.

    N-(Butan-2-yl)-3-methyl-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.

    N-(Butan-2-yl)-3-methyl-4-nitrosoaniline: Similar structure but with a nitroso group instead of a nitro group.

Uniqueness

N-(Butan-2-yl)-3-methyl-4-nitroaniline is unique due to the presence of both a nitro group and a butan-2-yl substituent, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-butan-2-yl-3-methyl-4-nitroaniline

InChI

InChI=1S/C11H16N2O2/c1-4-9(3)12-10-5-6-11(13(14)15)8(2)7-10/h5-7,9,12H,4H2,1-3H3

InChI Key

ZTFGXNHIILAXPN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC(=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

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